4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-12-8-16(9-13(2)18(12)22-3)25(20,21)19-10-15-4-5-17(23-15)14-6-7-24-11-14/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYICSXCGULWVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene and furan rings are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's efficacy against various microbial strains. For instance, research on derivative compounds has shown promising results in inhibiting the growth of multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Case Study: Antimicrobial Evaluation
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide | E. coli ATCC 25922 | 12.5 µg/mL | 25 µg/mL |
| K. pneumoniae | 6.25 µg/mL | 12.5 µg/mL | |
| P. aeruginosa | 25 µg/mL | 50 µg/mL |
This data suggests that the compound could serve as a foundational structure for developing new antimicrobial agents targeting resistant strains .
Anticancer Potential
The compound has also been explored for its anticancer properties. Various derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
A study focusing on sulfonamide derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
These findings highlight the potential of this compound in developing novel anticancer therapies .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, there is emerging evidence that compounds in this class may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Research Findings
A recent investigation into similar benzenesulfonamide compounds showed that they could significantly reduce inflammation markers in vitro:
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 30 |
| IL-6 | 200 | 40 |
These results suggest that derivatives of this compound may offer therapeutic benefits in inflammatory diseases .
Mechanism of Action
The mechanism of action for 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic aromatic compounds, such as:
- 4-methoxy-3,5-dimethylbenzenesulfonamide
- N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- Thiophene and furan derivatives
Uniqueness
What sets 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide apart is the specific combination of functional groups and heterocyclic rings, which may confer unique properties in terms of reactivity, stability, and bioactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic molecule that combines various aromatic and heterocyclic structures. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034565-27-8 |
| Molecular Formula | C₁₈H₁₉N₁O₄S₂ |
| Molecular Weight | 377.5 g/mol |
Structural Features
The compound features:
- A methoxy group at the para position of a dimethyl-substituted benzene ring.
- A sulfonamide functional group, which is known for its biological activity.
- A furan ring attached through a thiophene moiety, enhancing its potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interaction with various biological targets such as enzymes and receptors. The sulfonamide group can facilitate binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors related to cardiovascular functions, similar to other sulfonamide derivatives.
Cardiovascular Effects
A study investigated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives exhibited significant changes in these parameters, suggesting potential cardiovascular applications:
| Compound | Dose (nM) | Perfusion Pressure Change | Coronary Resistance Change |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| 4-Methoxy Sulfonamide Derivative | 0.001 | Decreased | Decreased |
This study highlights the potential of sulfonamide compounds in modulating cardiovascular responses, which may be relevant for the development of therapeutic agents targeting heart conditions .
Case Studies
- Sulfonamide Derivatives in Cardiology : Research has shown that certain sulfonamides can function as calcium channel blockers, leading to decreased myocardial contractility and vascular resistance. This suggests that our compound may have similar effects, warranting further investigation into its cardiovascular applications .
- Antibacterial Screening : A comparative study on sulfonamide derivatives revealed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds were crucial for their effectiveness, implying that our target compound could also be evaluated for such activities .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves coupling a sulfonamide precursor with a heterocyclic moiety. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate intermediates, followed by nucleophilic substitution or condensation reactions. demonstrates similar protocols: reactions with aryl-glyoxal hydrates under controlled conditions (e.g., 33 hours stirring at reflux) yield sulfonamide derivatives. Purification often involves recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing methoxy, methyl, and thiophene/furan substituents .
- IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretches ~1350 cm⁻¹) and aromatic C-H bonds .
- X-ray Crystallography : Resolves 3D conformation, as seen in structurally related compounds (e.g., uses this to confirm aryl-thiadiazole geometries) .
Q. What solvents and reaction conditions optimize yield?
Polar aprotic solvents (e.g., THF, DMF) are preferred for sulfonamide coupling. highlights ethanol for recrystallization, achieving yields up to 92% for triazine derivatives. Reaction times vary (32–33 hours) depending on substituent electronic effects .
Advanced Research Questions
Q. How do substituents influence synthetic efficiency and reactivity?
Electron-donating groups (e.g., methoxy) accelerate coupling reactions but may reduce electrophilicity. shows trifluoromethyl groups (electron-withdrawing) lower yields (53–58%) compared to methoxy-substituted analogs (82–92%). Steric hindrance from bulky groups (e.g., benzylthio) also affects reaction kinetics .
Q. How can computational modeling predict reactivity of the thiophene-furan moiety?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals to predict nucleophilic/electrophilic sites. PubChem-derived InChI keys () enable molecular docking studies to assess interactions with biological targets. X-ray data () validate computational geometries .
Q. What strategies resolve conflicting spectroscopic data during characterization?
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex aromatic systems.
- Isotopic Labeling : Traces ambiguous protons in methyl/methoxy groups.
- Cross-Referencing : Compare experimental IR/NMR with crystallographic data (e.g., resolves bond-length discrepancies) .
Q. How does the sulfonamide group impact physicochemical properties?
The sulfonamide moiety enhances solubility in polar solvents and stabilizes hydrogen bonding. shows chloro/methyl substituents increase lipophilicity (logP), affecting bioavailability. pKa values (~1.5–2.5 for sulfonamides) can be modeled using Hammett constants .
Methodological Considerations
Q. Example Workflow for Synthetic Optimization
Substituent Screening : Test electron-donating/withdrawing groups on the aryl ring (e.g., ’s methoxy vs. trifluoromethyl).
Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.
Purification : Optimize solvent polarity (e.g., ethanol vs. ethyl acetate) for recrystallization .
Q. Table: Representative Reaction Conditions from Literature
| Substituent | Reaction Time (h) | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | 32 | 82 | Ethanol recrystallization | |
| 4-Trifluoromethyl | 33 | 53 | Column chromatography |
Key Challenges and Future Directions
- Stereochemical Control : Asymmetric synthesis of the furan-thiophene bridge remains underexplored.
- Biological Profiling : Limited data on target engagement; molecular dynamics simulations (using ’s InChI data) could prioritize assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
